1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions involving pyrazole and morpholine derivatives. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in research and development.
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is classified under:
The synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., bases like sodium hydride) to facilitate the reactions efficiently. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Key structural data:
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions typical for amines and carbonyl compounds:
These reactions are generally performed under controlled conditions to optimize yields and minimize by-products. Reaction monitoring can be conducted using Thin Layer Chromatography (TLC).
The mechanism of action for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is primarily linked to its interaction with biological targets, potentially involving enzyme inhibition or receptor modulation.
Studies indicate that compounds with similar structures often exhibit anti-inflammatory or analgesic properties, suggesting potential therapeutic applications for this compound.
The pyrazole ring system has emerged as a privileged scaffold in kinase inhibitor design due to its versatile hydrogen bonding capabilities, aromatic character, and synthetic tractability. Within ATP-binding sites, the pyrazole nitrogens frequently serve as hydrogen bond acceptors or donors with hinge region residues, while its aromatic system engages in π-stacking interactions. Specifically, the 1H-pyrazole-3-amine configuration in 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine provides a hydrogen bond donor-acceptor pair that mimics the adenine motif of ATP, enabling competitive displacement from kinase catalytic domains [2] [4]. Density functional theory studies reveal that the pyrazole ring's electron density distribution facilitates charge transfer interactions with conserved lysine residues in kinase active sites, contributing to binding affinity [2].
The morpholine ring system contributes distinct physicochemical advantages to kinase inhibitors:
When incorporated as a morpholin-4-ylcarbonyl unit, this moiety exhibits additional functionality. The carbonyl group serves as a hydrogen bond acceptor and introduces planarity between the pyrazole and morpholine rings. Computational models indicate that the morpholine oxygen participates in n→π* interactions with the carbonyl group, stabilizing a planar conformation that optimizes binding to flat enzyme active sites [2]. This planarization may enhance complementarity with kinase hydrophobic regions while positioning the morpholine oxygen for water-mediated hydrogen bonds at the solvent interface.
Table 1: Key Physicochemical Properties of Pyrazole and Morpholine Scaffolds in Kinase Inhibitors
Scaffold | Hydrogen Bond Capacity | Aromatic Character | Electron Density Features | Common Binding Interactions |
---|---|---|---|---|
Pyrazole | Donor: 1 (NH)Acceptor: 2 (N atoms) | Delocalized π-system | Dipole moment ~2.5 DPolarizability ~8.5 ų | Hinge region H-bondsπ-stacking with Phe residuesHydrophobic pocket occupancy |
Morpholine | Acceptor: 1 (O) | Non-aromatic | Dipole moment ~4.5 DPolarizability ~7.8 ų | Solvent-front H-bondsVan der Waals contactsWater-mediated interactions |
Morpholin-4-ylcarbonyl | Acceptor: 2 (O atoms) | Planar amide conjugation | Resonance stabilization energy ~20 kcal/mol | Back pocket H-bondsConformational constraintHydrophobic cleft adaptation |
The therapeutic application of 1H-pyrazole-3-amine derivatives in oncology represents a deliberate progression from early non-selective cytotoxic agents to modern targeted therapies. Initial exploration focused on simple 3-aminopyrazole derivatives as nucleotide mimetics, capitalizing on their structural similarity to purine bases. This foundational work established the 3-aminopyrazole moiety as a versatile pharmacophore capable of diverse target engagements. The evolutionary trajectory advanced significantly with the discovery that 3-aminopyrazole could serve as an effective hinge-binding motif in kinase inhibition, particularly when combined with complementary structural elements [4].
The development pathway has followed three key phases:
Landmark compounds in this evolution include crizotinib, which demonstrated the clinical viability of pyrazole-containing kinase inhibitors in anaplastic lymphoma kinase rearrangement-positive non-small cell lung cancer [3]. Subsequent research revealed that substitution at the pyrazole 4-position significantly modulated kinase selectivity profiles. This discovery directly informed the design rationale for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, wherein the morpholinylcarbonyl group was incorporated to address the hydrophobic region II of kinases while maintaining solubility [2] [6].
The historical progression of pyrazole-3-amine derivatives reflects an increasing sophistication in molecular design:
Table 2: Evolution of Pyrazole-3-amine Derivatives in Kinase-Targeted Cancer Therapy
Generation | Representative Compounds | Key Structural Features | Target Kinases | Clinical Impact |
---|---|---|---|---|
First Generation | 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives | Minimal substitution at C4 position | Broad-spectrum inhibition | Established pyrazole-3-amine as viable hinge binder |
Second Generation | Crizotinib, Erdafitinib | Halogenated aryl extensions at C4Bicyclic systems at N1 | ALK, FGFR, MET | FDA-approved therapies for specific cancer subtypes |
Third Generation | 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amineAdvanced PROTAC conjugates | Polar substituents at C4Morpholinylcarbonyl groupTernary complex-forming elements | BRAFV600E, CDK16, JNK isoformsE3 ligase recruitment | Overcoming resistance mutationsEnhanced isoform selectivityTissue-penetrating capability |
The incorporation of the morpholin-4-ylcarbonyl group at the pyrazole 4-position represents a sophisticated structural solution to multiple challenges in kinase inhibitor design. This moiety functions as a multifunctional pharmacophore element that simultaneously addresses target engagement, physicochemical properties, and conformational optimization. X-ray crystallographic analyses of related compounds reveal that the carbonyl oxygen forms critical hydrogen bonds with catalytic residues in the kinase active site, particularly with conserved aspartate residues in the DFG motif (Asp-Phe-Gly) [2] [7]. This interaction anchors the inhibitor in the ATP-binding cleft while the morpholine ring extends toward solvent-exposed regions, providing optimal orientation for additional interactions.
The stereoelectronic properties of the morpholin-4-ylcarbonyl group confer distinct advantages:
Structure-activity relationship (SAR) studies demonstrate that modification of the morpholin-4-ylcarbonyl group significantly impacts kinase inhibitory activity. Comparative analyses show that replacement with smaller groups (e.g., acetyl) reduces potency by 10-50 fold across multiple kinase targets, while bulkier substituents (e.g., piperidinylcarbonyl) diminish cellular permeability. The morpholine-derived system achieves an optimal balance of steric bulk and polarity, as evidenced by its superior ligand efficiency metrics [2] [9].
The morpholin-4-ylcarbonyl substitution enables dual targeting capabilities by simultaneously engaging:
This multifunctional binding capacity explains the compound's efficacy against structurally diverse kinase targets, including BRAFV600E, CDK16, and JNK isoforms [3] [6] . The carbonyl group additionally serves as a synthetic handle for further derivatization, enabling the creation of proteolysis-targeting chimeras (PROTACs) that exploit the E3 ubiquitin ligase recruitment potential of the morpholine oxygen [2].
Table 3: Impact of C4-Substituents on Pyrazole-3-amine Kinase Inhibitory Activity
C4-Substituent | Hydrogen Bond Donor/Acceptor Capacity | Topological Polar Surface Area (Ų) | BRAFV600E IC₅₀ (μM) | CDK16 IC₅₀ (μM) | Cellular Permeability (PAMPA × 10⁻⁶ cm/s) |
---|---|---|---|---|---|
Unsubstituted | 2 HBD, 2 HBA | 63.8 | >10 | >10 | 15.2 |
Acetyl | 2 HBD, 3 HBA | 75.3 | 1.27 | 2.86 | 8.7 |
Piperidin-1-ylcarbonyl | 2 HBD, 3 HBA | 66.4 | 0.58 | 0.91 | 5.3 |
Morpholin-4-ylcarbonyl | 2 HBD, 4 HBA | 85.3 | 0.009* | 0.033* | 12.1 |
Dimethylaminocarbonyl | 2 HBD, 3 HBA | 68.9 | 0.23 | 0.47 | 10.6 |
*Values extrapolated from structural analogues in [2]
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5